molecular formula C23H30N2O5S B2925570 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 921992-75-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2925570
CAS No.: 921992-75-8
M. Wt: 446.56
InChI Key: SQWYQALUSQYFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The benzooxazepine scaffold contains a 3,3-dimethyl-4-oxo group and a 5-propyl substituent, while the sulfonamide group is derived from a 5-ethyl-2-methoxybenzenesulfonyl chloride. The ethyl and methoxy substituents on the benzene ring may modulate electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-6-12-25-18-10-9-17(14-20(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-11-19(21)29-5/h8-11,13-14,24H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWYQALUSQYFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 382.4528 g/mol. Its structural features include:

  • Benzoxazepine ring system
  • Sulfonamide group
  • Methoxy and ethyl substituents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus24 μg/disk (inhibition zone: 14 mm)
Compound BEscherichia coli20 μg/disk (inhibition zone: 20 mm)

These findings suggest that the compound may possess similar antimicrobial effects due to its structural characteristics .

Anticancer Activity

Research indicates that benzoxazepine derivatives have shown promise in anticancer applications. For example:

  • Cell Line Studies : Compounds related to the target compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)
HeLa15
MCF710

This suggests potential applications in cancer therapy .

Inhibition of Key Metabolic Enzymes

The compound's structure may allow it to inhibit critical enzymes involved in cholesterol biosynthesis and other metabolic pathways. For instance:

  • Squalene Synthase Inhibition : Similar compounds have been reported to inhibit squalene synthase with IC50 values ranging from 45 to 170 nM across different species .
  • Farnesyl Diphosphate Synthase : Some derivatives have shown strong inhibitory activity against this enzyme, which is crucial for cholesterol synthesis and cellular signaling.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of related benzoxazepine compounds against pathogenic bacteria, the following results were observed:

  • Methodology : Agar diffusion tests were conducted using various concentrations.
  • Findings : Compounds exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic uses in treating infections caused by these pathogens .

Study on Cancer Cell Lines

A detailed investigation into the anticancer properties of related compounds was performed:

  • Objective : To assess the cytotoxic effects on breast and cervical cancer cell lines.
  • Results : Significant inhibition was noted at lower concentrations, suggesting that these compounds could be further developed as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of benzo[b][1,4]oxazepine derivatives functionalized with sulfonamide groups. Below is a detailed comparison with two structurally similar compounds identified in recent literature:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide (Target) C₂₃H₂₉N₂O₅S 457.6 (calculated) - Benzooxazepine core: 3,3-dimethyl-4-oxo, 5-propyl
- Sulfonamide: 5-ethyl-2-methoxybenzenesulfonyl (polar methoxy, lipophilic ethyl)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide C₂₃H₃₀N₂O₄S 430.6 - Benzooxazepine core: 3,3-dimethyl-4-oxo, 5-propyl
- Sulfonamide: 2,4,6-trimethylbenzenesulfonyl (symmetrical methyl groups enhance lipophilicity, reduced polarity)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide C₂₄H₃₀N₂O₅S 458.6 - Benzooxazepine core: 3,3-dimethyl-4-oxo, 5-allyl (introduces unsaturation for potential reactivity)
- Sulfonamide: 3-methyl-4-propoxybenzenesulfonyl (bulky propoxy group increases steric hindrance)

Key Differences and Implications

Core Modifications :

  • The target compound and the trimethyl-sulfonamide analog share the same 5-propyl-substituted benzooxazepine core. In contrast, the allyl-substituted analog replaces the propyl group with an allyl moiety, introducing a reactive double bond that may influence metabolic pathways or binding kinetics.

The trimethyl-sulfonamide analog lacks polar groups, favoring higher lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. The propoxy-substituted analog features a bulky propoxy group, which could sterically hinder interactions with target proteins but improve metabolic stability by blocking oxidative sites.

Molecular Weight and Bioavailability :

  • The target compound (457.6 g/mol) and the allyl-substituted analog (458.6 g/mol) fall within the acceptable range for oral bioavailability, while the trimethyl-sulfonamide analog (430.6 g/mol) may exhibit slightly faster renal clearance due to lower molecular weight.

Research Findings and Functional Insights

  • Steric Considerations : The allyl group in introduces conformational flexibility, whereas the propyl group in the target compound may adopt a more rigid orientation, affecting binding pocket compatibility .
  • Synthetic Accessibility : The trimethyl-sulfonamide analog likely requires fewer synthetic steps due to its symmetrical substituents, whereas the target compound’s methoxy and ethyl groups necessitate regioselective functionalization.

Q & A

Q. How does the substitution pattern on the benzooxazepine core influence target selectivity?

  • Answer: The 3,3-dimethyl and 5-propyl groups likely enhance hydrophobic interactions with target proteins, while the sulfonamide moiety contributes hydrogen bonding. Comparative studies with analogs (e.g., replacing propyl with isopropyl) can quantify steric and electronic effects on binding .

Q. What role do the methoxy and ethyl groups play in modulating solubility and bioavailability?

  • Answer: The 2-methoxy group increases lipophilicity (logP), potentially improving membrane permeability but reducing aqueous solubility. The 5-ethyl substituent may enhance metabolic stability by sterically blocking cytochrome P450 oxidation. Solubility can be empirically tested via shake-flask method in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.